molecular formula C8H5NO3 B120678 Benzo[d]oxazole-6-carboxylic acid CAS No. 154235-77-5

Benzo[d]oxazole-6-carboxylic acid

Cat. No. B120678
M. Wt: 163.13 g/mol
InChI Key: FRNTUFQKHQMLSE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group attached to the sixth position of the benzene ring. This structure forms the core of various derivatives that exhibit a wide range of biological activities, including anticonvulsant, antiallergic, antispermatogenic, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including benzo[d]oxazole-6-carboxylic acid, can be achieved through various methods. A metal-free and catalytic method using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid has been described, which allows for the synthesis of benzoxazole derivatives from carboxylic acids . Another approach involves a one-step synthesis from carboxylic acids using commercially available PS-PPh3 resin combined with microwave heating, yielding high purities and yields . Additionally, a one-pot synthesis method has been reported that does not require ortho-disubstituted precursors and proceeds via CN formation followed by CO cyclization .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed through techniques such as single crystal X-ray diffraction. This method has been used to unambiguously determine the structure of 2-aryl 5-hydroxy benzo[d]oxazoles, which are closely related to benzo[d]oxazole-6-carboxylic acid .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, the cyclization of 5-(aryloxy)-v-triazole-4-carboxylic acids leads to the formation of potent antiallergic compounds . Similarly, the synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles has been achieved, which showed significant anticonvulsant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the photophysical and electrochemical properties of these compounds . The introduction of various substituents at different positions on the benzoxazole core can also influence the inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase .

Relevant Case Studies

Several case studies have demonstrated the potential applications of benzo[d]oxazole derivatives in various fields. For instance, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, with some compounds exhibiting excellent inhibitory activity . Additionally, 2-aryl 5-hydroxy benzo[d]oxazoles have shown selective growth inhibition of cancer cells, with some compounds having IC50 values comparable to known anticancer drugs . These studies highlight the versatility and potential therapeutic value of benzo[d]oxazole-6-carboxylic acid and its derivatives.

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazole and its derivatives play a significant role in medicinal chemistry due to their pharmacological activities. These compounds are also crucial in material science. The synthesis of benzoxazoles has been enhanced through microwave-assisted techniques, offering a more efficient approach than conventional methods. This synthesis process involves the condensation of 2-aminophenol or its derivatives with various reactants, leading to a diverse range of benzoxazole derivatives. The importance of benzoxazoles extends beyond pharmaceutical chemistry to dyestuff, polymer industries, agrochemicals, and optical brighteners. Microwave-assisted synthesis has proven to be a valuable technique for producing benzoxazoles efficiently and with high yield, highlighting its importance in both research and industrial applications (Özil & Menteşe, 2020).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

Benzazoles, including benzo[d]oxazole-6-carboxylic acid derivatives, are of great interest in medicinal chemistry due to their wide range of biological activities. This review focuses on the development of new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and its derivatives, highlighting their potential therapeutic applications. The synthesis of 2-guanidinobenzazoles (2GBZs) involves various modifications and functionalizations, indicating their importance in creating new pharmacophores. The review emphasizes the synthetic chemists' interest in exploring the benzoxazole scaffold for developing new therapeutic agents, showcasing the versatility and potential of benzo[d]oxazole-6-carboxylic acid derivatives in drug discovery (Rosales-Hernández et al., 2022).

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

The review on the ABTS/PP decolorization assay demonstrates the extensive use of benzoxazole derivatives in assessing antioxidant capacity. This assay, alongside DPPH, is among the most popular for evaluating antioxidant activities. The review elucidates the reaction pathways involved in the ABTS assay, highlighting the role of benzoxazole derivatives in forming coupling adducts with ABTS•+, a process crucial for determining antioxidant capacity. This study underlines the significance of understanding the specific reactions and their contributions to the overall antioxidant capacity, showcasing the application of benzo[d]oxazole-6-carboxylic acid derivatives in analytical chemistry and biochemistry (Ilyasov et al., 2020).

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Therefore, future research could focus on synthesizing various oxazole derivatives, including benzo[d]oxazole-6-carboxylic acid, and screening them for various biological activities.

properties

IUPAC Name

1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNTUFQKHQMLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623810
Record name 1,3-Benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazole-6-carboxylic acid

CAS RN

154235-77-5
Record name 1,3-Benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (250 mg, 1.63 mmol) and trimethyl orthoformate (500 μL, 4.57 mmol) are heated in an oil bath at 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-6-carboxylic acid as a brown solid (237 mg, 89%): 1H NMR (DMSO-d6) δ 13.2, 8.9, 8.3, 8.0, 7.9.
Quantity
250 mg
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500 μL
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Synthesis routes and methods II

Procedure details

To a solution of 2-(2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid methyl ester (100 mg, 0.29 mmol) in dimethyl sulfide (8 ml) and dichloromethane (58 ml) was added aluminum bromide (1.24 g, 4.64 mmol). The reaction mixture was stirred at room temperature for 2.5 h, after which water and 10% HCl were added. After stirring at room temperature for 1 h, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (CH2Cl2:MeOH=4:1) to give 2-2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid as a white solid (59.15 mg mg, 61.2% yield).
Name
2-(2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid methyl ester
Quantity
100 mg
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reactant
Reaction Step One
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1.24 g
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reactant
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8 mL
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solvent
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58 mL
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solvent
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Synthesis routes and methods III

Procedure details

4-Amino-3-hydroxybenzoic acid (2.200 g) and formic acid (20 ml) were heated at 117° C. for 4 h. The reaction mixture was cooled to ambient temperature and the precipitated solid collected by filtration, washed with diethyl ether and dried at reduced pressure. The solid (0.580 g) was heated at reflux with zinc chloride (2.00 g) and c.H2SO4 (2 drops) in xylene (150 ml) under a Dean and Stark for 16 h. On cooling, water was added and the brown solid collected by filtration and washed with water. The resulting solid was washed with methanol and the solvent removed from the filtrate under reduced pressure to give the title compound as a dark brown solid (0.349 g).
Quantity
2.2 g
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reactant
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20 mL
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